molecular formula C11H10N2O2S B2756612 5-(Pyridin-2-yl)thiazole-2-carboxylic acid CAS No. 721927-07-7

5-(Pyridin-2-yl)thiazole-2-carboxylic acid

Cat. No. B2756612
CAS RN: 721927-07-7
M. Wt: 234.27
InChI Key: HGUBXHUWLNGMGT-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(Pyridin-2-yl)thiazole-2-carboxylic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-(Pyridin-2-yl)thiazole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Pyridin-2-yl)thiazole-2-carboxylic acid in lab experiments is its unique chemical properties, which make it suitable for various applications. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-(Pyridin-2-yl)thiazole-2-carboxylic acid. One of the potential applications is in the development of new anti-inflammatory and anti-cancer drugs. It may also be used as a precursor for the synthesis of other compounds with potential therapeutic applications. Further studies are needed to explore its mechanism of action and potential applications in various fields.
In conclusion, 5-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound with unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 5-(Pyridin-2-yl)thiazole-2-carboxylic acid can be achieved through various methods. One of the commonly used methods is the reaction of 2-aminothiazole and 2-chloronicotinic acid in the presence of a catalyst such as triethylamine. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide, and the product is obtained through purification and recrystallization.

Scientific Research Applications

5-(Pyridin-2-yl)thiazole-2-carboxylic acid has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

5-pyridin-2-yl-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCWFYCQKAYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-2-yl)thiazole-2-carboxylic acid

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